molecular formula C14H18BrNO2 B2944813 tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903555-95-3

tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B2944813
CAS No.: 903555-95-3
M. Wt: 312.207
InChI Key: LFSNVJDYBBIPHH-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position.

    Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The indene moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, nitriles, or other substituted indenes.

    Oxidation: Oxidized products include indanones or other oxygenated derivatives.

    Reduction: Reduced products include dihydroindenes or fully saturated indanes.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with biological molecules. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
  • tert-Butyl (5-bromo-2,3-dihydro-1H-inden-3-yl)carbamate
  • tert-Butyl (5-bromo-2,3-dihydro-1H-inden-4-yl)carbamate

Uniqueness

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the specific positioning of the bromine atom and the carbamate group on the indene moiety. This unique structure can lead to different reactivity and interaction profiles compared to its isomers and other similar compounds.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNVJDYBBIPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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